4-acetamido-N-(2-methoxyethyl)benzamide
Description
4-Acetamido-N-(2-methoxyethyl)benzamide is a benzamide derivative featuring a 4-acetamido group on the benzene ring and a 2-methoxyethyl substituent on the benzamide nitrogen. Its structure combines hydrophilic (methoxyethyl) and hydrophobic (benzamide) moieties, influencing solubility, bioavailability, and target binding .
Properties
IUPAC Name |
4-acetamido-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(15)14-11-5-3-10(4-6-11)12(16)13-7-8-17-2/h3-6H,7-8H2,1-2H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNZOJDVJKGVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-acetamido-N-(2-methoxyethyl)benzamide can be achieved through several routes. One common method involves the acetylation of 4-amino-N-(2-methoxyethyl)benzamide . This reaction typically requires a solid acid catalyst and is conducted under solvent-free conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-acetamido-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acetamido group, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-acetamido-N-(2-methoxyethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-acetamido-N-(2-methoxyethyl)benzamide and analogous compounds:
Key Structural and Functional Insights
Substituent Effects on Bioactivity Aminoethyl vs. Methoxyethyl: The 2-aminoethyl group in compound 7 enhances hydrogen-bonding capacity, critical for bromodomain inhibition , whereas the methoxyethyl group in the target compound may improve metabolic stability due to reduced enzymatic degradation of ether linkages. Aromatic Substitutions: The 3-benzyloxy group in 7 and indole-ethyl group in 8x introduce bulkier hydrophobic regions, enhancing target affinity (e.g., EP2 receptor antagonism in 8x with IC₅₀ = 8 nM) .
Molecular Weight: Larger substituents (e.g., dioxopiperidinyl in 6a) increase molecular weight, which may affect blood-brain barrier permeability .
Synthetic Routes
- The target compound’s synthesis likely involves amide coupling between 4-acetamidobenzoic acid and 2-methoxyethylamine, similar to methods in (CuI/DMEDA-mediated coupling) .
- Contrastingly, 7 and 8x require multi-step protocols involving protective groups (e.g., benzyloxy in 7 ) or indole-ethylamine coupling .
Therapeutic Potential Anticancer Activity: Compound 6a (a thalidomide analog) shows promise in apoptosis induction via cereblon binding , while 8x targets prostaglandin E2 receptors in cancer . Antimicrobial Activity: Compound W1 () demonstrates dual antimicrobial and anticancer effects due to its benzimidazole-thioacetamido group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
